Ethanol, 2-[[2-(boronooxy)ethyl]amino]-
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Overview
Description
Ethanol, 2-[[2-(boronooxy)ethyl]amino]- is an organic compound with the molecular formula C4H12BNO4.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethanol, 2-[[2-(boronooxy)ethyl]amino]- typically involves the reaction of ethanolamine with boronic acid derivatives. The process can be carried out under mild conditions, often using solvents like ethanol or methanol. The reaction may require a catalyst to facilitate the formation of the boronooxy group .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions: Ethanol, 2-[[2-(boronooxy)ethyl]amino]- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or ketones.
Reduction: The boronooxy group can be reduced to form boronic acids or boranes.
Substitution: The amino group can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions
Major Products:
Oxidation: Aldehydes or ketones.
Reduction: Boronic acids or boranes.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Ethanol, 2-[[2-(boronooxy)ethyl]amino]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethanol, 2-[[2-(boronooxy)ethyl]amino]- involves its interaction with specific molecular targets. The boronooxy group can form reversible covalent bonds with diols and other nucleophiles, making it useful in bioconjugation and molecular recognition. The ethanolamine backbone allows for interactions with various biological molecules, potentially affecting cellular pathways and processes .
Comparison with Similar Compounds
Ethanolamine: A simpler analog without the boronooxy group.
2-(2-(Dimethylamino)ethoxy)ethanol: Contains a dimethylamino group instead of the boronooxy group.
2-[(2-aminoethyl)amino]ethanol: Lacks the boronooxy group but has a similar ethanolamine backbone.
Uniqueness: Ethanol, 2-[[2-(boronooxy)ethyl]amino]- is unique due to the presence of the boronooxy group, which imparts distinct chemical reactivity and potential for bioconjugation. This makes it a valuable compound for applications that require specific molecular interactions and modifications .
Properties
CAS No. |
68298-96-4 |
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Molecular Formula |
C4H12BNO4 |
Molecular Weight |
148.96 g/mol |
IUPAC Name |
2-(2-hydroxyethylamino)ethoxyboronic acid |
InChI |
InChI=1S/C4H12BNO4/c7-3-1-6-2-4-10-5(8)9/h6-9H,1-4H2 |
InChI Key |
JKAFRCMYEOOOLK-UHFFFAOYSA-N |
Canonical SMILES |
B(O)(O)OCCNCCO |
Origin of Product |
United States |
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